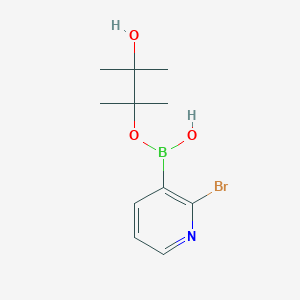
Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
説明
Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester is a specialized organic compound that contains a boronic acid functional group bonded to a bromopyridine ring and a hydroxy-trimethylpropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester typically involves the reaction of 2-bromo-3-pyridine with a boronic acid derivative under specific conditions. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the formation of the boronic ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the necessary specifications for its intended applications.
化学反応の分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may produce the corresponding boronic acid derivatives.
科学的研究の応用
Chemistry: In organic chemistry, boronic acids and their derivatives are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Biology: Boronic acids have been explored for their potential biological applications, including their use as inhibitors of enzymes and their role in the development of new pharmaceuticals.
Medicine: Boronic acid derivatives are being investigated for their therapeutic potential in various medical applications, including cancer treatment and the development of new drugs.
Industry: In the chemical industry, boronic acids are used as intermediates in the synthesis of various compounds and materials.
作用機序
The mechanism by which boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester exerts its effects involves its ability to form stable complexes with various biological molecules. The boronic acid group can interact with diols and other functional groups, leading to the modulation of biological processes.
Molecular Targets and Pathways: The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in enzyme inhibition, the boronic acid group may bind to the active site of the enzyme, preventing its activity.
類似化合物との比較
Boronic acid, B-(2-chloro-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
Boronic acid, B-(2-fluoro-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
Boronic acid, B-(2-iodo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
Uniqueness: The uniqueness of boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester lies in its specific structural features, which influence its reactivity and potential applications. The presence of the bromo group on the pyridine ring and the hydroxy-trimethylpropyl group contribute to its distinct chemical properties compared to other boronic acid derivatives.
特性
IUPAC Name |
(2-bromopyridin-3-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BBrNO3/c1-10(2,15)11(3,4)17-12(16)8-6-5-7-14-9(8)13/h5-7,15-16H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWMXJCFQUGCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)Br)(O)OC(C)(C)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BBrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101129741 | |
| Record name | Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101129741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-73-9 | |
| Record name | Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101129741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


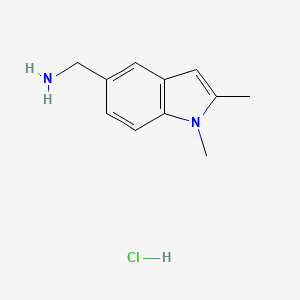
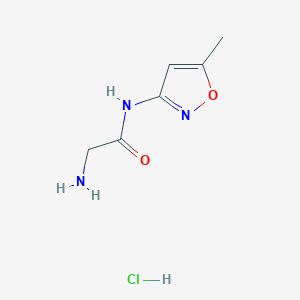
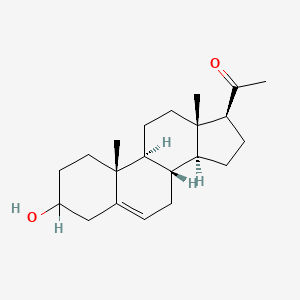
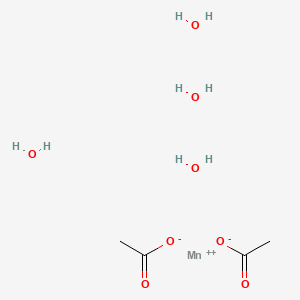
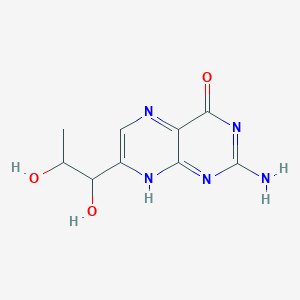
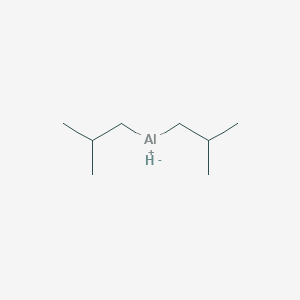
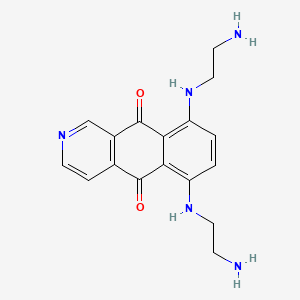
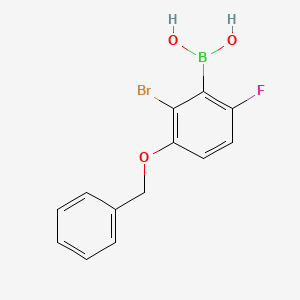
![(2S)-4-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B7854057.png)
![[4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride](/img/structure/B7854061.png)
![1H-Benzo[d]imidazol-6-amine hydrochloride](/img/structure/B7854068.png)
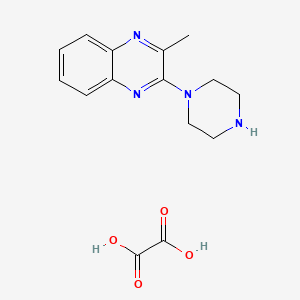
![2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride](/img/structure/B7854081.png)
![7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine](/img/structure/B7854090.png)
